N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide
Description
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide is a cyclohexanamine derivative featuring a 2,4-dimethoxybenzyl substituent and a hydrobromide salt. This compound is part of a broader class of aromatic amines with applications in pharmaceutical synthesis and materials science. The 2,4-dimethoxybenzyl group enhances solubility and may act as a protecting group or modulate biological activity. Its hydrobromide salt form improves crystallinity and stability, making it suitable for storage and handling .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.BrH/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZCEUIRBXBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCCC2)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-03-3 | |
| Record name | Benzenemethanamine, N-cyclohexyl-2,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 2,4-dimethoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide is primarily investigated for its potential therapeutic applications:
- Lead Compound for Drug Development : The compound has been explored as a lead structure for the development of new pharmacological agents targeting various diseases.
- Antithrombotic Activity : Similar compounds have been noted for their thrombin-inhibiting properties, suggesting potential applications in preventing thrombotic diseases such as deep vein thrombosis and pulmonary embolism .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in disease processes, such as cholinesterase inhibitors for Alzheimer's treatment .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile reagent:
- Building Block for Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored biological activity.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and reductions, making it useful in synthetic methodologies.
Case Studies and Research Findings
Research studies focusing on the applications of this compound have highlighted its potential in various therapeutic areas:
- Thrombin Inhibition Studies : Research indicated that similar compounds showed promising results in inhibiting thrombin activity, suggesting potential use in anticoagulant therapy .
- Anticancer Activity Investigation : Preliminary studies have demonstrated that derivatives may induce apoptosis in cancer cells through specific signaling pathways .
- Cholinesterase Inhibition : Studies on related compounds have shown significant inhibition of cholinesterase enzymes which are critical in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on:
Receptors: Binding to specific receptors in biological systems, leading to a cascade of cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling Pathways: Modulating signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Position Matters : The 3,4-dimethoxy analog (discontinued) may exhibit different solubility or reactivity compared to the 2,4-isomer due to steric and electronic effects .
- Functional Group Impact: The fluorophenyl ethyl group in the analog from increases LogP (3.76 vs.
- Salt vs. Free Base : The hydrobromide salt form improves crystallinity but reduces volatility compared to the free base N-methylamine analog .
Challenges and Limitations
- Synthetic Complexity : Fluorinated and metal-complexed derivatives require multi-step syntheses, reducing scalability .
- Stability Issues : The hydrobromide salt, while stable, may hydrolyze under basic conditions, limiting its use in certain reactions .
- Data Gaps: Limited biological data for the target compound compared to its fluorinated analog () or metal complexes () .
Biological Activity
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclohexanamine core substituted with a 2,4-dimethoxybenzyl group. The presence of methoxy groups enhances its lipophilicity and potential binding affinity to biological targets.
- Molecular Formula : C14H21BrN2O2
- Molecular Weight : Approximately 317.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may function as an agonist or antagonist depending on the target:
- Receptor Binding : The amine group allows for hydrogen bonding with various receptors, influencing neurotransmitter systems.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, thus affecting physiological processes.
1. Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cell cycle progression and enhancing pro-apoptotic signaling pathways .
2. Neurotransmitter Modulation
The compound's potential as a modulator of neurotransmitter systems has been investigated. It may affect serotonin and dopamine receptors, which could have implications for mood disorders and neurodegenerative diseases .
3. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : As an adjunct treatment due to its ability to induce apoptosis in cancer cells.
- Neurological Disorders : Potential use in treating depression or anxiety through modulation of neurotransmitter systems.
- Antioxidant Supplementation : Possible role in preventing oxidative damage in various diseases.
Q & A
How can researchers optimize the synthesis of N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide to improve yield and purity?
Answer:
Synthetic optimization involves careful selection of reaction conditions and purification methods. For example:
- Reagent Ratios: Use stoichiometric excess of 2,4-dimethoxybenzylamine (1.2–1.5 equivalents) to drive the reaction toward product formation.
- Solvent Choice: Polar aprotic solvents like DMF or NMP enhance nucleophilic substitution efficiency .
- Purification: Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 20% to 60% ethyl acetate) resolves intermediates and byproducts, as demonstrated in analogous syntheses yielding 11–89% purity .
- Acidification: Post-synthesis treatment with hydrobromic acid (HBr) in anhydrous conditions ensures salt formation and crystallinity .
What analytical methods are most effective for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed m/z for analogous compounds: 212.2009 ).
- Vapor-Phase Infrared Spectroscopy (IR): Differentiates regioisomers by methoxy group vibrations (e.g., 1250–1050 cm⁻¹ for C-O stretching) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies cyclohexane and dimethoxybenzyl proton environments, with HMQC/COSY confirming connectivity .
- Elemental Analysis: Ensures correct C, H, N, and Br composition (±0.4% deviation) .
How does the structural modification of the benzyl or cyclohexane moiety influence the compound’s biological activity?
Answer (Advanced):
Structure-activity relationship (SAR) studies reveal:
- Benzyl Substituents: Adding methoxy groups (e.g., 2,4-position) enhances lipophilicity and membrane permeability, as seen in neuroactive analogs .
- Cyclohexane Ring Size: Smaller rings (cyclohexane vs. cycloheptane) reduce steric hindrance, improving binding to amine receptors .
- Hydrobromide Salt Formation: Increases solubility in aqueous buffers (e.g., 8.45 mg/mL in ethanol/water mixtures) and stabilizes crystalline forms .
- Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or neurotransmitter targets) to quantify SAR effects .
What strategies can resolve contradictions in pharmacological data for this compound across different studies?
Answer (Advanced):
Contradictions often arise from experimental variables:
- Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Cell Line Selection: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for receptor expression variability .
- Control Compounds: Include reference drugs (e.g., ampicillin for antimicrobial studies) to calibrate potency metrics .
- Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize batch-to-batch variability .
How should researchers design mechanistic studies to elucidate the compound’s mode of action in neurobiological systems?
Answer (Advanced):
Combine in vitro and in silico approaches:
- Radioligand Binding Assays: Quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₂A or D₂) using tritiated ligands .
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in neuronal cultures to assess receptor activation .
- Molecular Docking: Use crystal structures of target receptors (e.g., PDB IDs) to predict binding poses and key interactions (e.g., hydrogen bonds with methoxy groups) .
- Knockout Models: CRISPR-Cas9-edited cell lines can validate target specificity by comparing wild-type vs. receptor-deficient responses .
What are the best practices for ensuring compound stability during long-term storage?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrobromide decomposition .
- Solvent: Lyophilize and store as a solid; reconstitute in anhydrous DMSO (<0.1% water) for in vitro studies .
- QC Checks: Perform biannual HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation (e.g., <5% impurity over 12 months) .
How can researchers distinguish between this compound and its regioisomers?
Answer:
- Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve ortho/meta/para isomers .
- Tandem MS/MS: Fragment patterns (e.g., loss of HBr or methoxy groups) provide diagnostic ions for structural confirmation .
- X-ray Crystallography: Resolve absolute configuration when single crystals are obtainable (e.g., CCDC deposition for reference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
